molecular formula C7H10 B12080607 Tricyclo[3.2.0.02,7]heptane CAS No. 279-18-5

Tricyclo[3.2.0.02,7]heptane

Cat. No.: B12080607
CAS No.: 279-18-5
M. Wt: 94.15 g/mol
InChI Key: YDOHPBBLOFQPQE-UHFFFAOYSA-N
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Description

Tricyclo[3.2.0.02,7]heptane (CAS 279-18-5) is a strained tricyclic hydrocarbon with the molecular formula C7H10 and a molecular weight of 94.15 g/mol . This compound serves as a valuable synthetic intermediate and model substrate in advanced organic chemistry research, particularly in studies exploring strain-release and rearrangement reactions . Its unique and highly rigid carbon framework makes it a subject of interest for investigating novel reaction pathways and reaction mechanisms. Researchers utilize this compound in the synthesis of complex polycyclic structures and as a precursor in anodic oxidation experiments to produce functionalized derivatives like dimethoxytricycloheptanes . Key physical properties include a density of approximately 1.1 g/cm³ and a boiling point of 108.7°C at 760 mmHg . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

279-18-5

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

tricyclo[3.2.0.02,7]heptane

InChI

InChI=1S/C7H10/c1-2-5-6-3-4(1)7(5)6/h4-7H,1-3H2

InChI Key

YDOHPBBLOFQPQE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C2C1C3

Origin of Product

United States

Synthetic Methodologies for Tricyclo 3.2.0.02,7 Heptane and Its Derivatives

Strategies for the Formation of the Tricyclic Core

The formation of the tricyclo[3.2.0.02,7]heptane core often involves intramolecular cyclization reactions. A common approach is the base-induced 1,3-dehydrohalogenation of appropriately substituted bicyclic precursors. For instance, treating 2-exo-halogenobicyclo[3.2.0]heptan-6-ones or 7-anti-halogenobicyclo[2.2.1]heptan-2-ones with a strong base like potassium t-butoxide can lead to the formation of the tricyclic ketone system. rsc.org Another significant strategy involves the reaction of dibromocarbene adducts of cyclic olefins with organolithium reagents, such as methyllithium (B1224462), which induces a rearrangement to form the characteristic bicyclobutane moiety within the tricyclic structure. researchgate.netresearchgate.net

Preparation of this compound

The synthesis of the parent, unsubstituted this compound has been achieved through several routes, often starting from more readily available bicyclic compounds.

A particularly efficient method provides a straightforward entry into the this compound system, which has been valuable in the synthesis of prostaglandins. acs.org This approach showcases the strategic manipulation of bicyclic precursors to forge the complex tricyclic framework.

A well-established method for preparing phenyl-substituted derivatives of tricyclo[4.1.0.02,7]heptane involves the treatment of dibromocarbene adducts of various phenyl-substituted cyclohexenes with methyllithium. researchgate.netresearchgate.net This reaction proceeds via an intramolecular C-H insertion, leading to the formation of the strained tricyclic system. For example, the dibromocarbene adduct of 1-phenyl-1-cyclohexene (B116675) reacts with methyllithium to yield the corresponding tricyclo[4.1.0.02,7]heptane derivative. researchgate.net

PrecursorReagentProduct
Dibromocarbene adduct of 1-phenyl-1-cyclohexeneMethyllithiumPhenyl-substituted Tricyclo[4.1.0.02,7]heptane
Dibromocarbene adduct of 3-phenyl-1-cyclohexene (B8703193)MethyllithiumPhenyl-substituted Tricyclo[4.1.0.02,7]heptane
Dibromocarbene adduct of 1,3-diphenyl-1-cyclohexeneMethyllithiumPhenyl-substituted Tricyclo[4.1.0.02,7]heptane

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives allows for the exploration of the chemical properties of the tricyclic system and its use as an intermediate in the synthesis of more complex molecules.

The preparation of 3,3-dimethoxythis compound has been documented, along with its subsequent acid-catalyzed rearrangement. acs.orgresearchgate.net This derivative serves as a valuable intermediate, with the methoxy (B1213986) groups providing a handle for further functionalization or for studying the electronic effects on the strained ring system.

A general method for preparing 3-endo-substituted tricyclo[3.2.0.02,7]heptan-6-ones involves the base-mediated cyclization of bicyclic precursors. rsc.org Specifically, treating 3-endo-substituted 2-exo-halogenobicyclo[3.2.0]heptan-6-ones or 5-endo-substituted 7-anti-halogenobicyclo[2.2.1]heptan-2-ones with potassium t-butoxide yields the desired tricyclic ketones. rsc.org

A key intermediate, 3-endo-bromotricyclo[3.2.0.02,7]heptan-6-one, was synthesized from a bicycloheptenone precursor. rsc.org The bicycloheptenone was first converted to a dibromo-derivative, which upon treatment with sodium hexamethyldisilazide, yielded the stable, crystalline tricyclic ketone. rsc.org This bromo-substituted tricyclic ketone has been utilized as a key starting material in the synthesis of Prostaglandin (B15479496) A₂. rsc.org

PrecursorReagentProduct
3-endo-substituted 2-exo-halogenobicyclo[3.2.0]heptan-6-onePotassium t-butoxide3-endo-substituted tricyclo[3.2.0.02,7]heptan-6-one
5-endo-substituted 7-anti-halogenobicyclo[2.2.1]heptan-2-onePotassium t-butoxide3-endo-substituted tricyclo[3.2.0.02,7]heptan-6-one
Dibromo-derivative of bicycloheptenoneSodium hexamethyldisilazide3-endo-bromotricyclo[3.2.0.02,7]heptan-6-one

Preparation of Phenyl-Substituted Derivatives of Tricyclo[4.1.0.02,7]heptane

The synthesis of phenyl-substituted derivatives of tricyclo[4.1.0.02,7]heptane, a related bicyclobutane-containing ring system, has been achieved through the reaction of dibromocarbene adducts with methyllithium. researchgate.netresearchgate.net This method has been successfully applied to the dibromocarbene adducts of various phenyl-substituted cyclohexenes and dihydronaphthalenes to yield the corresponding tricyclic products. researchgate.netresearchgate.net

Specific examples of this approach include the preparation of phenyl derivatives of tricyclo[4.1.0.02,7]heptane from the dibromocarbene adducts of:

1-phenyl-1-cyclohexene researchgate.netresearchgate.net

3-phenyl-1-cyclohexene researchgate.netresearchgate.net

1,3-diphenyl-1-cyclohexene researchgate.netresearchgate.net

This synthetic route extends to the preparation of phenyl-substituted 1,2,3,4-tetrahydro-1,2,3-methenonaphthalene from the dibromocarbene adducts of phenyl-substituted dihydronaphthalenes. researchgate.netresearchgate.net However, the reaction of the dibromocarbene adduct of 1,6-diphenyl-1-cyclohexene with methyllithium notably yields a bicyclo[3.2.0.02,7]heptane derivative instead. researchgate.netresearchgate.net

The reactivity of these phenyl-substituted tricyclo[4.1.0.02,7]heptanes has also been explored. Treatment of a mixture containing 1-phenyltricyclo[4.1.0.02,7]heptane and 2-phenyltricyclo[4.1.0.02,7]heptane with silica (B1680970) gel (SiO2) leads to ring-opening, yielding products such as 2-phenylbicyclo[4.1.0]hept-2-ene, 1-phenylbicyclo[4.1.0]hept-2-ene, and (1E,4Z)-2-phenylcyclohepta-1,4-diene, among others. researchgate.net Furthermore, radical reactions of 1-phenyltricyclo[4.1.0.02,7]heptane with certain sulfones have been shown to proceed via anti-selective addition to the central C1–C7 bicyclobutane bond, forming norpinane adducts. researchgate.net

Synthesis of Tert-Butylthis compound Derivatives

The synthesis and structural elucidation of tert-butyl substituted tricyclo[3.2.0.02,7]heptanes have been documented. acs.orgacs.org Specifically, the preparation of 5- and exo-4-tert-butylthis compound has been reported. acs.orgacs.org The structures of these bicyclo[2.1.0]pentane derivatives were confirmed through hydrogenation, which converted them into independently synthesized compounds. researchgate.net This work was crucial in establishing the precise structures of these substituted tricyclic systems. acs.org

Mechanistic Considerations in this compound Synthesis

The formation of the this compound skeleton often involves intramolecular cyclization reactions of appropriately substituted bicyclic precursors. A key method for preparing 3-endo-substituted tricyclo[3.2.0.02,7]heptan-6-ones involves treating either 3-endo-substituted 2-exo-halogenobicyclo[3.2.0]heptan-6-ones or 5-endo-substituted 7-anti-halogenobicyclo[2.2.1]heptan-2-ones with a strong base like potassium t-butoxide. rsc.orgacs.org This base-induced dehydrohalogenation facilitates the formation of the strained central bond of the bicyclobutane moiety within the tricyclic system.

The reactivity of strained polycyclic systems provides insight into potential synthetic pathways and the mechanisms governing them. For instance, the ionic addition of molecular bromine to tetracyclo[3.2.0.02,7.04,6]heptane (quadricyclene) has been studied extensively. cdnsciencepub.comresearchgate.net These reactions proceed through complex mechanisms involving a series of ion-pairs and competitive "edge-on" versus "corner (end-on)" electrophilic attack on the strained carbon-carbon single bonds. cdnsciencepub.comresearchgate.net The nature of the solvent plays a critical role in determining the product distribution, which can include a variety of dibromo- and solvent-incorporated adducts. cdnsciencepub.comresearchgate.net While this represents a cleavage of a related system rather than a direct synthesis, the mechanistic principles, particularly the modes of electrophilic attack on strained C-C bonds, are highly relevant to understanding the formation and reactivity of the this compound core.

Furthermore, silver(I) ion-catalyzed rearrangements of strained sigma bonds in related bicyclic and tricyclic systems offer another perspective on the mechanistic possibilities. acs.org These rearrangements highlight the role of metal catalysis in manipulating strained frameworks and forming new bonds, which is a pertinent consideration in the strategic synthesis of complex molecules like this compound.

Reactivity and Mechanistic Studies of Tricyclo 3.2.0.02,7 Heptane

Photochemical Transformations of Tricyclo[3.2.0.02,7]heptane

The input of light energy induces several transformations in this compound, primarily involving the excitation of electrons and subsequent molecular rearrangements.

The direct photolysis of this compound and its spirocyclopropane-substituted derivatives at a wavelength of 185 nm has been investigated. acs.org This high-energy ultraviolet radiation leads to the formation of several isomeric products. The major products observed in the photolysis of the parent this compound (2a) and its substituted analogues (2b, 2c) are the corresponding vinylcyclopentenes (5a-c). acs.org In addition to the major products, norbornenes (3a-c) and methylenecyclohexenes (6a-c) are also formed in considerable amounts. acs.org In the specific case of the parent compound, bicyclo[3.2.0]hept-2-ene was also detected as a product. acs.org The yields of isolated products are generally modest, ranging from 20 to 27%, which is attributed to the high volatility of the hydrocarbon products and potential photoreactions of the primary products. acs.org

Table 1: Product Distribution in the 185-nm Photolysis of this compound (2a) and its Derivatives (2b, 2c)

Starting Material Major Product(s) Minor Product(s)
This compound (2a) Vinylcyclopentenes (5a) Norbornenes (3a), Methylenecyclohexenes (6a), Bicyclo[3.2.0]hept-2-ene
Spiro(cyclopropane-1,8'-tricyclo[3.2.0.02,7]heptane) (2b) Vinylcyclopentenes (5b) Norbornenes (3b), Methylenecyclohexenes (6b)
Dispiro(cyclopropane-1,3'-tricyclo[3.2.0.02,7]heptane-6',1''-cyclopropane) (2c) Vinylcyclopentenes (5c) Norbornenes (3c), Methylenecyclohexenes (6c)

Data sourced from Adam & Zang (1991). acs.org The table illustrates the common product classes formed across the series, with vinylcyclopentenes being the predominant isomer.

Photoinduced electron transfer (PET) represents a pathway to generate radical ions, which can then undergo fragmentation or rearrangement. researchgate.net In the study of this compound, researchers attempted to generate the authentic radical-cationic species through PET. acs.orglookchem.com These efforts involved the use of various photosensitizers, including cyanoarenes, quinones, and pyrylium (B1242799) salts. acs.orglookchem.com However, these attempts proved to be unproductive, indicating that this pathway is not readily accessible for this compound under the tested conditions. acs.orglookchem.com While the formation of norbornene products from photolysis could logically suggest a Wagner-Meerwein rearrangement from a radical-cationic intermediate, experiments designed to trap such intermediates were unsuccessful. acs.org

The formation of various products during the 185-nm photolysis of this compound demonstrates its propensity for photoisomerization. acs.org Excitation to the lowest excited state is believed to lead to the formation of norbornenes. acs.org The primary isomerization pathway, however, involves cleavage of the strained cyclobutane (B1203170) ring of the bicyclo[2.2.0]hexane-like core, leading to the most abundant products, the vinylcyclopentenes. acs.org The formation of multiple isomers highlights the complex potential energy surface of the excited state and the various competing rearrangement pathways available to the molecule upon photoexcitation.

This compound and its derivatives can be synthesized through the photochemical denitrogenation of corresponding azoalkanes. acs.org Specifically, the 185-nm photolysis of 2,3-diazatricyclo[4.3.0.04,9]non-2-ene (1a) and its spirocyclopropane-substituted derivatives (1b, 1c) yields the respective tricyclo[3.2.0.02,7]heptanes (2a-c) as the major products. acs.orguni-wuerzburg.de This reaction proceeds by the extrusion of a nitrogen molecule (N₂) upon photoexcitation, a common and efficient method for generating strained carbocyclic frameworks. researchgate.net The tricycloheptanes are formed alongside other minor products such as norbornenes and vinylcyclopentenes. acs.org

Rearrangement Reactions of this compound and its Derivatives

The high strain energy of the this compound skeleton makes it susceptible to a variety of rearrangement reactions, which can be initiated by acids, metal ions, or heat. These rearrangements often lead to the formation of less strained and more stable isomeric structures.

Acid-catalyzed rearrangements of this compound derivatives proceed through carbocationic intermediates, leading to significant skeletal reorganization. For example, the treatment of 3,3-dimethoxythis compound with acid results in a rearrangement to form bicyclic products. acs.org This reaction is initiated by the protonation of one of the methoxy (B1213986) groups, followed by the departure of methanol (B129727) to generate a highly strained tricyclo[3.2.0.02,7]hept-3-yl cation. acs.org This cation then undergoes rearrangement to relieve ring strain.

Similarly, treatment of endo-tricyclo[3.2.0.02,7]hept-3-yl methyl ether with dilute acid or fluorosulfonic acid also induces rearrangement. dss.go.th The nature of the acid and the reaction conditions can influence the product distribution. The study of these rearrangements provides valuable information about the behavior of carbocations in strained polycyclic systems.

In a related context, the photoreaction of chloranil (B122849) with tricyclo[4.1.0.02,7]heptane is known to produce 2,3,5,6-tetrachlorohydroquinone, an acidic species. This acid can then catalyze the isomerization of tricyclo[4.1.0.02,7]heptane to 2-norcarene. rsc.org

Transition metal ions, particularly silver(I), are effective catalysts for the rearrangement of strained hydrocarbons. acs.org The Ag(I) ion can coordinate to the strained σ-bonds of the cyclopropane (B1198618) ring within the this compound framework, facilitating bond cleavage and subsequent rearrangement.

The silver(I)-catalyzed isomerization of 1-alkyltricyclo[4.1.0.02,7]heptanes has been studied to understand the mechanistic pathways. researchgate.net The reaction of 1-carbomethoxytricyclo[4.1.0.02,7]heptane catalyzed by Ag(I) follows second-order kinetics and primarily yields 2-carbomethoxy-1,3-cycloheptadiene. researchgate.net This indicates a different reaction pathway compared to alkyl-substituted derivatives, highlighting the influence of substituents on the rearrangement mechanism. researchgate.net Deuterium (B1214612) labeling studies have been employed to probe the intricate details of these rearrangements, providing evidence for different competing mechanistic pathways, termed type α and type γ rearrangements. researchgate.net

The thermal isomerization of tricyclo[4.1.0.02,7]heptane provides a well-studied example of the transformations of these strained systems. acs.orgglobalauthorid.comcore.ac.uk Gas-phase thermolysis of tricyclo[4.1.0.02,7]heptane yields bicyclo[3.2.0]hept-6-ene and (Z,Z)-1,3-cycloheptadiene. acs.org The reaction is believed to proceed through a high-energy intermediate, (E,Z)-1,3-cycloheptadiene, which is formed via a conrotatory opening of the central C1-C7 bond of the bicyclobutane moiety within the tricyclic structure. acs.org

Computational studies using ab initio methods have been instrumental in elucidating the potential energy surface for this isomerization. acs.org These calculations have identified multiple transition states connecting the reactant, intermediate, and products. acs.org The lowest energy pathway involves the conrotatory ring opening of tricyclo[4.1.0.02,7]heptane to (E,Z)-1,3-cycloheptadiene, followed by rotation around the trans double bond to give the final product, (Z,Z)-1,3-cycloheptadiene. acs.org

Reaction Pathway **Activation Barrier (kcal mol⁻¹) **
Conrotatory ring opening of tricyclo[4.1.0.02,7]heptane to (E,Z)-1,3-cycloheptadiene40 acs.org
Disrotatory ring opening of tricyclo[4.1.0.02,7]heptane to (Z,Z)-1,3-cycloheptadiene55 acs.org
Conrotatory ring opening of bicyclo[3.2.0]hept-6-ene to (E,Z)-1,3-cycloheptadiene35 acs.org
Disrotatory ring opening of bicyclo[3.2.0]hept-6-ene to (Z,Z)-1,3-cycloheptadiene48 acs.org

This table presents the calculated activation barriers for the different possible pathways in the thermal isomerization of tricyclo[4.1.0.02,7]heptane and bicyclo[3.2.0]hept-6-ene.

The inherent strain in the this compound skeleton drives various skeletal rearrangements, leading to the formation of more stable bicyclic or monocyclic systems. These rearrangements can be initiated thermally, photochemically, or through catalysis. For instance, the Wolff rearrangement, a common reaction for α-diazoketones, has been utilized in the synthesis of highly strained systems and can lead to ring contraction. thieme-connect.de While not directly involving the parent this compound, these types of rearrangements are fundamental to understanding the chemistry of strained polycyclic compounds.

Reactions with Nucleophiles and Electrophiles

The reactivity of this compound and its derivatives towards nucleophiles and electrophiles is largely dictated by the strained C-C bonds of the cyclopropane and cyclobutane rings.

Derivatives of this compound, such as 3-endo-substituted tricyclo[3.2.0.02,7]heptan-6-ones, have been shown to react with a variety of nucleophiles, including cyanide ion, halide ions, water, and methanol. rsc.orgacs.org These reactions typically result in the opening of the tricyclic system to form 5-endo,7-anti-disubstituted bicyclo[2.2.1]heptan-2-ones. rsc.org The regioselectivity of the nucleophilic attack is a key aspect of these reactions.

Electrophilic attack on strained polycyclic systems like quadricyclane (B1213432) (tetracyclo[3.2.0.02,7.04,6]heptane), a related compound, has been extensively studied. cdnsciencepub.comresearchgate.netresearchgate.net Reactions with electrophiles such as molecular bromine or arenesulfenyl chlorides lead to the cleavage of the cyclopropane rings. researchgate.netresearchgate.net The mechanism can involve competition between "edge-on" and "corner" attack of the electrophile on the strained C-C bonds, leading to a variety of ring-opened products. researchgate.netresearchgate.net The nature of the electrophile and the solvent can significantly influence the product distribution. researchgate.net

In the case of tricyclo[4.1.0.02,7]heptane, reactions with 1-(arenesulfonyl)-2-phenyldiazenes proceed via a radical mechanism, resulting in the addition across the C1-C7 bond to form bicyclo[3.1.1]heptane derivatives. deepdyve.com

Reactions of Tricyclo[3.2.0.02,7]heptan-6-ones with Nucleophiles

The reactions of 3-endo-substituted tricyclo[3.2.0.02,7]heptan-6-ones with a variety of nucleophiles have been investigated. These ketones, when treated with nucleophiles such as cyanide ion, halide ions, water, and methanol, exclusively yield 5-endo,7-anti-disubstituted bicyclo[2.2.1]heptan-2-one derivatives. rsc.org This outcome highlights a specific and predictable ring-opening pathway initiated by nucleophilic attack at the carbonyl carbon. The strain within the tricyclic system facilitates the cleavage of the C1-C7 and C2-C7 bonds.

The general reaction can be summarized as follows:

Tricyclo[3.2.0.02,7]heptan-6-one + Nucleophile → 5-endo,7-anti-disubstituted bicyclo[2.2.1]heptan-2-one

Detailed findings from these reactions are presented in the table below, showcasing the consistent formation of bicyclo[2.2.1]heptane products. rsc.org

Starting MaterialNucleophileProduct
3-endo-substituted tricyclo[3.2.0.02,7]heptan-6-oneCyanide ion (CN⁻)5-endo-substituted-7-anti-cyano-bicyclo[2.2.1]heptan-2-one
3-endo-substituted tricyclo[3.2.0.02,7]heptan-6-oneHalide ion (X⁻)5-endo-substituted-7-anti-halo-bicyclo[2.2.1]heptan-2-one
3-endo-substituted tricyclo[3.2.0.02,7]heptan-6-oneWater (H₂O)5-endo-substituted-7-anti-hydroxy-bicyclo[2.2.1]heptan-2-one
3-endo-substituted tricyclo[3.2.0.02,7]heptan-6-oneMethanol (CH₃OH)5-endo-substituted-7-anti-methoxy-bicyclo[2.2.1]heptan-2-one

This table illustrates the products formed from the reaction of 3-endo-substituted tricyclo[3.2.0.02,7]heptan-6-ones with various nucleophiles, resulting in the exclusive formation of disubstituted bicyclo[2.2.1]heptan-2-ones. rsc.org

Electrophilic Cleavage of Cyclopropane Bonds in Related Strained Systems

The high degree of strain in the cyclopropane rings of this compound and related polycyclic systems makes them susceptible to electrophilic attack, leading to ring cleavage. Due to the p-character of the C-C bonds in the strained rings, these molecules can react similarly to unsaturated compounds. acs.org

Ionic addition reactions are a common outcome of electrophilic attack on strained cyclopropane systems. For instance, the reaction of tetracyclo[3.2.0.02,7.04,6]heptane (quadricyclane), a related strained molecule, with molecular bromine in various solvents results in a mixture of dibromo adducts and solvent-incorporated products. cdnsciencepub.com The nature of the solvent plays a significant role in determining the product distribution. cdnsciencepub.com Similarly, the addition of hydrogen halides (H-X) to strained systems proceeds via electrophilic addition, typically forming a carbocation intermediate that is then attacked by the halide ion. ucr.edu

Two primary modes of electrophilic attack on a strained C-C single bond are recognized: "edge-on" and "corner" (or "end-on") attack. cdnsciencepub.com

Edge-on attack: The electrophile approaches the C-C bond perpendicularly. This mode of attack generally leads to retention of configuration at the carbon atom where the new bond is formed. cdnsciencepub.com

Corner (end-on) attack: The electrophile approaches along the axis of the C-C bond. This pathway typically results in an inversion of configuration at the carbon atom forming the new bond with the electrophile. cdnsciencepub.comresearchgate.net

Studies on the electrophilic cleavage of tetracyclo[3.2.0.02,7.04,6]heptane with 2-nitrobenzenesulphenyl chloride have shown that the ring-opening proceeds with inversion of configuration, which is indicative of a corner attack mechanism. researchgate.netresearchgate.net In contrast, the reaction of the same compound with molecular bromine is proposed to involve a mechanism with competitive edge-on and corner attack, leading to a variety of stereochemical outcomes. cdnsciencepub.com The choice between these pathways can be influenced by the nature of the electrophile and the solvent system used. cdnsciencepub.comresearchgate.net

Ring-Opening Reactions of this compound Derivatives

The inherent strain in the this compound skeleton makes its derivatives prone to ring-opening reactions under various conditions. For instance, treatment of a mixture of 1-phenyltricyclo[4.1.0.02,7]heptane and 2-phenyltricyclo[4.1.0.02,7]heptane with silica (B1680970) gel (SiO₂) leads to a variety of ring-opened products. researchgate.net These include bicyclic and monocyclic compounds, demonstrating the complex rearrangement pathways available to these strained systems. researchgate.net The formation of these products is driven by the release of ring strain. nih.govbeilstein-journals.org

The table below details the products obtained from the SiO₂-mediated ring-opening of phenyl-substituted tricyclo[4.1.0.02,7]heptanes. researchgate.net

Reactant MixtureReagentRing-Opened Products
1-phenyltricyclo[4.1.0.02,7]heptane and 2-phenyltricyclo[4.1.0.02,7]heptaneSiO₂2-phenylbicyclo[4.1.0]hept-2-ene, 1-phenylbicyclo[4.1.0]hept-2-ene, (1E,4Z)-2-phenylcyclohepta-1,4-diene, (E)-3-phenylcyclohept-3-en-1-ol, 1-phenylbicyclo[4.1.0]heptan-2-ol

This table shows the various ring-opened products formed upon treatment of phenyl-substituted tricyclo[4.1.0.02,7]heptanes with silica gel. researchgate.net

Oxidation and Reduction Processes involving this compound

Information regarding specific oxidation and reduction processes directly involving the parent this compound is limited in the provided search results. However, the reactivity of related strained systems suggests potential pathways. For instance, radical cations of tricyclo[4.1.0.02,7]heptane can be generated, which then readily rearrange. researchgate.net The reduction of bridged lactams within related tricyclic systems has been shown to proceed with cleavage of a C-C bond, indicating that reductive processes can also lead to ring-opening. nih.gov The Wolff rearrangement, a reaction involving the conversion of an α-diazoketone into a ketene, has been utilized to synthesize the tricyclo[3.2.0.02,6]heptane system, a structural isomer, which points to the applicability of rearrangement-based synthetic strategies in this class of compounds. acs.org

Theoretical and Computational Chemistry of Tricyclo 3.2.0.02,7 Heptane

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations have been instrumental in understanding the fundamental properties of tricyclo[3.2.0.02,7]heptane and its isomers. These methods allow for the detailed examination of molecular geometries, energies, and electronic characteristics.

Ab initio and Density Functional Theory (DFT) methods have been employed to study the thermal isomerization of tricyclo[4.1.0.02,7]heptane, a closely related isomer. One significant study utilized ab initio methods at the multiconfiguration self-consistent field (MCSCF) level to investigate its thermal behavior. nih.gov This level of theory is crucial for accurately describing the electronic structure of strained molecules, especially during processes that involve the breaking and forming of bonds.

The calculations revealed that the thermal isomerization of tricyclo[4.1.0.02,7]heptane proceeds through a complex potential energy surface. These high-level computations are essential for identifying transition states and intermediates that govern the reaction pathways of such strained systems. nih.gov Similar ab initio approaches have been successfully applied to study the isomerization of other related strained molecules, such as tricyclo[3.1.0.02,6]hexane, highlighting the necessity of multiconfiguration-based wave functions to properly describe these potential energy surfaces. acs.org

Accurate determination of the enthalpy of formation is critical for assessing the stability of strained molecules like this compound. Composite computational methods, such as the Gaussian-n (G3) theories, are well-suited for this purpose. The G3(MP2)//B3LYP method, a variation of G3 theory, has been demonstrated to provide reliable enthalpies of formation for a wide range of organic compounds, including complex polycyclic hydrocarbons. acs.orgnih.gov

This method combines the strengths of DFT (specifically B3LYP) for geometry optimization and frequency calculations with higher-level Møller-Plesset (MP2) perturbation theory for single-point energy calculations. This approach offers a balance between computational cost and accuracy. acs.org Studies on various alkanes have shown that G3 and its variants can achieve errors of less than 2 kcal/mol compared to experimental values, making them powerful tools for predicting the thermochemical properties of molecules where experimental data is scarce. acs.org For polycyclic aromatic hydrocarbons, the G3MP2//B3 method has also been used to compute accurate enthalpies of formation. stanford.edu

The standard enthalpy of formation in the gas phase (ΔfH°gas) for this compound has been reported as 168 kJ/mol. nist.gov

CompoundCAS Registry NumberFormulaΔfH°gas (kJ/mol)Method
Tricyclo[3.2.0.0(2,7)]heptane279-18-5C7H10168Chyd

The high degree of strain in this compound arises from the fusion of multiple small rings, leading to significant deviations from standard bond angles and lengths. This strain has a profound effect on the molecule's frontier orbitals and, consequently, its reactivity. In strained carbocyclic systems, the carbon-carbon single bonds possess increased p-character, making them more susceptible to interaction with electrophiles.

Conceptually, the interaction of an electrophile with a strained C-C bond can occur in two primary ways: an "edge-on" attack, where the electrophile approaches orthogonally to the bond, or a "corner" (or "end-on") attack, where the approach is along the extended axis of the bond. cdnsciencepub.com The preferred mode of attack is dictated by the orbital symmetry and energy, with the goal of maximizing the interaction between the electrophile's lowest unoccupied molecular orbital (LUMO) and the strained bond's highest occupied molecular orbital (HOMO). cdnsciencepub.com These interactions are fundamental to understanding the mechanisms of reactions such as electrophilic cleavage of cyclopropane (B1198618) rings within such polycyclic structures. cdnsciencepub.com

Computational chemistry is a powerful tool for investigating the properties of not only known molecules but also hypothetical structures that may be challenging to synthesize. A quantum chemical study of the hypothetical molecule tricyclo[3.2.0.01,3]heptane was conducted using Hartree-Fock (HF) and Møller-Plesset (MP2) calculations with various basis sets. researchgate.net

This study predicted that this isomer would possess a carbon atom with a highly unusual, non-tetrahedral configuration. A comparison of its calculated energy with that of the known isomers, syn- and anti-tricyclo[3.2.0.02,4]heptanes, along with a DFT analysis of its potential decomposition pathways, suggested that this novel structure could be a viable synthetic target. researchgate.net Such theoretical explorations of isomeric space are invaluable for guiding synthetic efforts toward new and unusual molecules with unique properties.

Reaction Pathway and Barrier Calculations

Understanding the mechanisms of chemical reactions is a central goal of computational chemistry. For strained molecules like this compound, these calculations can elucidate complex reaction pathways and predict activation barriers.

The thermal isomerization of tricyclo[4.1.0.02,7]heptane has been computationally elucidated using ab initio methods. nih.gov The study revealed that the lowest-energy pathway for the thermolysis of this molecule proceeds through an (E,Z)-1,3-cycloheptadiene intermediate. The researchers were able to locate ten different transition states that connect the reactant and intermediate to the final product, (Z,Z)-1,3-cycloheptadiene. nih.gov

Three distinct reaction channels were investigated: the conrotatory and disrotatory ring openings of the tricyclo[4.1.0.02,7]heptane and the trans double bond rotation of the (E,Z)-1,3-cycloheptadiene intermediate. The calculated activation barrier for the conrotatory ring opening to form the (E,Z)-1,3-cycloheptadiene was found to be 40 kcal/mol, while the disrotatory pathway leading directly to (Z,Z)-1,3-cycloheptadiene had a significantly higher barrier of 55 kcal/mol. nih.gov These findings demonstrate the power of computational methods to dissect complex reaction mechanisms and predict the preferred reaction pathways based on energetic considerations.

Reaction PathwayIntermediate/ProductCalculated Activation Barrier (kcal/mol)
Conrotatory ring opening of tricyclo[4.1.0.0(2,7)]heptane(E,Z)-1,3-cycloheptadiene40
Disrotatory ring opening of tricyclo[4.1.0.0(2,7)]heptane(Z,Z)-1,3-cycloheptadiene55

Calculation of Isomerization Barriers and Transition States

While direct computational studies on the isomerization of this compound are not extensively documented in the reviewed literature, significant research has been conducted on its structural isomer, Tricyclo[4.1.0.0(2,7)]heptane. These studies provide a framework for understanding the types of rearrangements these strained systems undergo.

The thermal isomerization of Tricyclo[4.1.0.0(2,7)]heptane has been investigated using ab initio multiconfiguration self-consistent field (MCSCF) methods. The calculations reveal that the lowest-energy thermolysis pathway proceeds through a (E,Z)-1,3-cycloheptadiene intermediate. nih.gov Two primary reaction channels were explored: a conrotatory and a disrotatory ring-opening of the bicyclobutane moiety. The activation barrier for the Woodward-Hoffmann allowed conrotatory opening to (E,Z)-1,3-cycloheptadiene was calculated to be 40 kcal/mol. nih.gov In contrast, the forbidden disrotatory pathway leading to (Z,Z)-1,3-cycloheptadiene has a significantly higher calculated activation barrier of 55 kcal/mol. nih.gov

Further studies on the related compound, Tricyclo[4.1.0.0(2,7)]heptene, also determined using MCSCF methods, show similar patterns. For its isomerization, four distinct conrotatory channels were identified, with calculated activation barriers of 31.3 kcal/mol for two channels and 37.5 kcal/mol for the other two. nih.gov The lower barriers are attributed to resonance stabilization in the transition state. nih.gov The forbidden disrotatory pathways for this unsaturated analog also have much higher activation barriers of 42.0 kcal/mol and 55.1 kcal/mol. nih.gov

Investigations into nitrogen-containing analogs, such as 3,4-diazatricyclo[4.1.0.02,7]heptane, show that the allowed conrotatory isomerization pathways have activation barriers ranging from 37.4 to 43.3 kcal/mol, while the forbidden pathways range from 49.5 to 57.3 kcal/mol. rsc.org These theoretical findings consistently underscore the energetic favorability of the allowed conrotatory pathways for the isomerization of these tricyclic systems.

Table 1: Calculated Activation Barriers for Isomerization of Tricyclo[4.1.0.0(2,7)]heptane and Related Compounds

Compound Pathway Product Activation Barrier (kcal/mol) Computational Method
Tricyclo[4.1.0.0(2,7)]heptane Conrotatory (E,Z)-1,3-cycloheptadiene 40 MCSCF
Tricyclo[4.1.0.0(2,7)]heptane Disrotatory (Z,Z)-1,3-cycloheptadiene 55 MCSCF
Tricyclo[4.1.0.0(2,7)]heptene Conrotatory (E,Z,Z)-1,3,5-cycloheptatriene 31.3 MCSCF/MRMP2
Tricyclo[4.1.0.0(2,7)]heptene Conrotatory (Z,E,Z)-1,3,5-cycloheptatriene 37.5 MCSCF/MRMP2
Tricyclo[4.1.0.0(2,7)]heptene Disrotatory - 42.0 MCSCF/MRMP2
Tricyclo[4.1.0.0(2,7)]heptene Disrotatory - 55.1 MCSCF/MRMP2
3,4-Diazatricyclo[4.1.0.02,7]heptane Conrotatory (Allowed) - 37.4 - 43.3 MCSCF/MRMP

Potential Energy Surface Mapping

The mapping of the potential energy surface (PES) is crucial for a comprehensive understanding of the isomerization process, revealing the energetic relationships between the reactant, transition states, intermediates, and products. For the thermal isomerization of Tricyclo[4.1.0.0(2,7)]heptane, computational studies have located ten different transition states that connect the reactant to the final product, (Z,Z)-1,3-cycloheptadiene, via the (E,Z)-1,3-cycloheptadiene intermediate. nih.gov

The PES indicates that the initial, rate-determining step is the conrotatory ring opening of Tricyclo[4.1.0.0(2,7)]heptane to form the transient (E,Z)-1,3-cycloheptadiene. nih.gov This intermediate is not a stable endpoint but can undergo subsequent reactions. One such reaction is the isomerization to bicyclo[3.2.0]hept-6-ene, which has a calculated barrier of 12 kcal/mol. nih.gov Alternatively, the intermediate can convert directly to the more stable (Z,Z)-1,3-cycloheptadiene, a process with a higher barrier of 20 kcal/mol. nih.gov These findings illustrate a complex PES with multiple competing pathways subsequent to the initial ring-opening. A multiconfiguration-based wave function is noted as being essential to properly describe the potential energy surface for these types of reactions. acs.org

Molecular Mechanics and Force Field Calculations

Molecular mechanics (MM) provides a computationally efficient method for estimating the structures and strain energies of molecules. vdoc.pub While specific MM force field parameters developed exclusively for this compound are not detailed in the available literature, general force fields like MM2, MM3, and others are often used to study strained hydrocarbons. nih.gov These force fields are parameterized to reproduce experimental or high-level computational data for a wide range of molecules.

For highly strained systems, standard force fields may require re-parameterization or the use of specialized parameters to accurately model the unusual bonding and high strain energy. A study on the isomeric syn- and anti-Tricyclo[3.2.0.02,4]heptanes utilized HF and MP2 calculations, which could serve as a basis for developing or validating force field parameters for such systems. researchgate.net The accuracy of molecular mechanics in calculating properties like heats of formation for strained rings is highly dependent on the quality of the force field parameters. vdoc.pub

Computational Support for Spectroscopic Analysis

Theoretical Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT), has become a standard tool for structure elucidation and verification. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for these calculations.

Although a dedicated study reporting the calculated ¹H and ¹³C NMR chemical shifts for this compound was not found, theoretical predictions for related strained polycyclic molecules have been performed. For instance, a theoretical study on the hypothetical Tricyclo[3.2.0.01,3]heptane and its comparison with the known syn- and anti-Tricyclo[3.2.0.02,4]heptanes involved the optimization of molecular geometries at the MP2 and DFT levels. researchgate.net The study notes that the theoretically predicted chemical shifts for these molecules reflect their unusual stereochemistry at the bridgehead atoms. researchgate.net This highlights the potential of computational NMR spectroscopy to provide detailed structural insights into complex molecules like this compound.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Tricyclo[4.1.0.0(2,7)]heptane
(E,Z)-1,3-cycloheptadiene
(Z,Z)-1,3-cycloheptadiene
Bicyclo[3.2.0]hept-6-ene
Tricyclo[4.1.0.0(2,7)]heptene
(E,Z,Z)-1,3,5-cycloheptatriene
(Z,E,Z)-1,3,5-cycloheptatriene
3,4-Diazatricyclo[4.1.0.02,7]heptane
syn-Tricyclo[3.2.0.02,4]heptane
anti-Tricyclo[3.2.0.02,4]heptane

Structural Characterization Methodologies for Tricyclo 3.2.0.02,7 Heptane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of tricyclo[3.2.0.0²,⁷]heptane. The molecule's symmetry and strained bond angles give rise to characteristic chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

The proton NMR spectrum of a substituted tricyclo[3.2.0.0²,⁷]heptane, such as exo-4-tert-butyltricyclo[3.2.0.0²,⁷]heptane, provides crucial information about the electronic environment and connectivity of the hydrogen atoms. acs.org In the parent compound, due to its C₂ᵥ symmetry, one would expect a complex spectrum with overlapping signals for the methylene (B1212753) and bridgehead protons. The protons on the cyclobutane (B1203170) and cyclopentane (B165970) rings are in distinct chemical environments due to the rigid, puckered nature of the rings. Analysis of coupling constants (J-values) is essential for determining the spatial relationships between neighboring protons, which is fundamental to confirming the tricyclic structure.

Table 1: Predicted ¹H NMR Data for the Tricyclo[3.2.0.0²,⁷]heptane Framework

Proton(s) Predicted Chemical Shift (δ) Range (ppm) Multiplicity Key Coupling Interactions
H1, H5 2.0 - 2.5 Multiplet Bridgehead protons coupled to adjacent methylene and bridgehead protons.
H2, H7 1.8 - 2.3 Multiplet Bridgehead protons of the bicyclobutane moiety.
H3 (exo/endo) 1.2 - 1.9 Multiplet Diastereotopic methylene protons, showing geminal and vicinal coupling.
H4 (exo/endo) 1.2 - 1.9 Multiplet Diastereotopic methylene protons, showing geminal and vicinal coupling.

Note: This table is predictive, as detailed data for the unsubstituted parent compound is not widely published. Values are estimated based on data for related strained polycyclic systems.

¹³C NMR spectroscopy is indispensable for mapping the carbon skeleton of tricyclo[3.2.0.0²,⁷]heptane. Due to the molecule's symmetry, the parent compound is expected to show four distinct signals corresponding to the four non-equivalent carbon atoms. The chemical shifts are highly indicative of the strained nature of the C-C bonds. For instance, data for a tricyclo[3.2.0.0²,⁷]heptane-3,4,6-triol derivative confirms the utility of ¹³C NMR in identifying the core structure. lookchem.com

Table 2: Predicted ¹³C NMR Data for Tricyclo[3.2.0.0²,⁷]heptane

Carbon(s) Predicted Chemical Shift (δ) Range (ppm) Notes
C1, C5 35 - 45 Bridgehead carbons of the cyclopentane ring.
C2, C7 25 - 35 Bridgehead carbons of the bicyclobutane moiety, highly strained.
C3, C4 20 - 30 Methylene carbons of the cyclobutane ring.

Note: This table is predictive, based on general principles and data from substituted derivatives.

In complex polycyclic systems where ¹H NMR spectra exhibit significant signal overlap, deuteration experiments are a critical tool for unambiguous signal assignment and stereochemical confirmation. By selectively replacing a specific proton with a deuterium (B1214612) atom, the corresponding signal disappears from the ¹H NMR spectrum, and the coupling interactions associated with that proton are eliminated. This simplifies the remaining spectrum, allowing for the clear assignment of adjacent protons. While specific studies detailing the deuteration of tricyclo[3.2.0.0²,⁷]heptane are not prominent, this technique is invaluable for assigning the relative stereochemistry (exo vs. endo) of substituents on the bicyclo[3.2.0]heptane core, a closely related system. ethz.ch This method helps to definitively establish the three-dimensional arrangement of atoms in the molecule.

X-ray Crystallography for Solid-State Structure Determination

Table 3: Representative Data from a Single-Crystal X-ray Diffraction Analysis of a Bicyclo[3.2.0]heptane Derivative acs.org

Parameter Value
Chemical Formula C₁₀H₁₄O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.872(3)
b (Å) 6.839(2)
c (Å) 12.011(3)
β (°) 108.410(9)

Note: This data is for a representative bicyclo[3.2.0]heptane derivative and illustrates the type of information obtained from an X-ray crystallographic study.

Other Spectroscopic Techniques in Structural Confirmation

In addition to NMR and X-ray crystallography, other spectroscopic methods provide complementary data for structural confirmation.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues. The formation of tricyclo[3.2.0.0²,⁷]heptane in certain reactions has been confirmed by comparison of its mass spectrum with known data. oup.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the types of chemical bonds present in a molecule. For the parent tricyclo[3.2.0.0²,⁷]heptane, the IR spectrum would be characterized by C-H stretching and bending vibrations typical of saturated, strained hydrocarbons and would confirm the absence of functional groups like carbonyls (C=O) or hydroxyls (O-H).

Advanced Research Applications of Tricyclo 3.2.0.02,7 Heptane Research

Application as Synthetic Intermediates in Complex Molecule Construction

The utility of tricyclo[3.2.0.0²,⁷]heptane and its derivatives as synthetic intermediates stems from the controlled release of their high ring strain energy to drive the formation of intricate molecular frameworks. This hydrocarbon serves as a versatile building block for constructing more complex molecules lookchem.com.

A notable application is in the synthesis of prostaglandins, a class of biologically active lipid compounds. For instance, prostaglandin (B15479496) A₂ has been successfully synthesized in nine steps starting from 3-endo-bromotricyclo[3.2.0.0²,⁷]heptan-6-one, a derivative of the parent tricycloheptane rsc.org. The strained tricyclic system provides a rigid scaffold from which the characteristic cyclopentane (B165970) ring and its two side chains can be elaborated with high stereochemical control. The synthesis of other prostaglandin analogues, such as PGE₂, has also utilized related bicyclo[3.2.0]heptanone intermediates, which are conceptually derived from the tricycloheptane framework nih.gov.

The ketone derivative, tricyclo[3.2.0.0²,⁷]heptan-6-one, is a particularly useful intermediate. Although these highly strained ketones are prone to ring-opening reactions and can decompose upon distillation, they can be generated and used immediately in subsequent reactions thieme-connect.de. Their reactivity with nucleophiles, such as organocuprates, allows for the precise introduction of substituents and controlled cleavage of the strained rings to generate more complex, functionalized structures thieme-connect.de. This strategic use of strain-release makes the tricyclo[3.2.0.0²,⁷]heptane system a powerful tool for accessing complex molecular architectures that would be challenging to construct through more conventional methods acs.org.

Table 1: Selected Applications in Complex Molecule Synthesis

Starting Material Target Molecule Class Reference
3-endo-bromotricyclo[3.2.0.0²,⁷]heptan-6-one Prostaglandin A₂ rsc.org
Tricyclo[3.2.0.0²,⁷]heptan-6-one Functionalized Cyclopentanes thieme-connect.de
Bicyclo[3.2.0]heptane derivatives Prostaglandins nih.govacs.org

Contributions to Fundamental Understanding of Organic Reaction Mechanisms

The study of reactions involving highly strained polycyclic systems like tricyclo[3.2.0.0²,⁷]heptane and its precursors provides deep insights into the fundamental mechanisms of organic reactions. Research on the electrophilic cleavage of the cyclopropane (B1198618) rings in the closely related molecule tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane (quadricyclene), which produces tricyclic products, has been particularly illuminating cdnsciencepub.comcdnsciencepub.com.

These investigations have helped to elaborate on the precise pathways of electrophilic attack on strained carbon-carbon single bonds. Two distinct modes of interaction have been proposed and studied: "edge-on" attack and "corner" (or "end-on") attack by the electrophile cdnsciencepub.comresearchgate.net. The stereochemical outcome of these reactions—whether they proceed with retention or inversion of configuration at the carbon centers—provides crucial evidence for the operative mechanism cdnsciencepub.com. For example, the reaction of quadricyclene with benzeneselenenyl chloride leads to products resulting from both retention and inversion of configuration, suggesting a complex mechanism involving different ion-pair intermediates cdnsciencepub.com.

Furthermore, the nature of the solvent has been shown to play a critical role in directing the reaction pathway. In the ionic addition of molecular bromine to quadricyclene, the use of different solvents leads to a variety of dibromo and solvent-incorporated adducts cdnsciencepub.com. This dependency highlights the role of the solvent in stabilizing charged intermediates and influencing the competition between different mechanistic pathways, such as those involving intimate ion-pairs, solvent-separated ion-pairs, or free carbocations cdnsciencepub.comresearchgate.net. The study of these intricate reaction manifolds contributes to a more refined understanding of reaction kinetics, stereochemistry, and the nature of reactive intermediates in organic chemistry youtube.com.

Table 2: Mechanistic Concepts Investigated via Related Strained Systems

Reaction Studied Mechanistic Concept Key Findings References
Electrophilic addition to Tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane Trajectory of Attack Evidence for competitive "edge-on" vs. "corner" attack by electrophiles. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Ionic Bromination Solvent Effects Product distribution is highly dependent on solvent, indicating the involvement of various ion-pair intermediates. cdnsciencepub.com
Arene-selenenylation Stereochemistry Observation of both retention and inversion of configuration, pointing to complex, multi-step mechanisms. cdnsciencepub.com

Computational Approaches in Material Design (General Relevance to Polycyclic Hydrocarbons)

Computational chemistry has become an indispensable tool for investigating polycyclic hydrocarbons and guiding the design of new materials with tailored properties. Quantum chemistry methods, such as Density Functional Theory (DFT), are widely used to predict the structure, stability, and reactivity of these molecules nih.govresearchgate.net. For polycyclic aromatic hydrocarbons (PAHs), computational models can accurately predict the most likely sites for electrophilic, nucleophilic, or radical reactions by analyzing the electronic structure, such as through the use of condensed Fukui functions nih.govresearchgate.net.

These computational approaches are particularly valuable in the field of materials science for designing novel organic electronic devices. DFT and time-dependent DFT (TD-DFT) calculations can predict the optoelectronic properties of polycyclic hydrocarbons, including their molecular electrostatic potential, frontier molecular orbital distributions (HOMO-LUMO gaps), and absorption spectra researchgate.netcam.ac.uk. This allows researchers to systematically evaluate how factors like size, shape, symmetry, and curvature influence a molecule's electronic behavior researchgate.netcam.ac.uk. For instance, computational studies have been used to design donor-π-acceptor systems based on PAH frameworks, tuning their optoelectronic properties for specific applications researchgate.net. The creation of large computational databases of polycyclic aromatic systems further aids in data-driven discovery and the rational design of new functional molecules for organic electronics and other applications chemrxiv.org.

Table 3: Computational Methods in Polycyclic Hydrocarbon Research

Computational Method Application Predicted Properties References
Density Functional Theory (DFT) Reactivity Prediction Reactive sites, reaction mechanisms nih.govresearchgate.net
Time-Dependent DFT (TD-DFT) Optoelectronic Properties Absorption spectra, optical band gaps researchgate.netcam.ac.uk
Wavefunction Analysis Electronic Structure Fukui functions, electron distribution nih.gov
Database Generation Materials Discovery Structure-property relationships chemrxiv.org

Exploration of Novel Molecular Architectures Based on the Tricyclo[3.2.0.02,7]heptane Skeleton

The unique and rigid framework of tricyclo[3.2.0.0²,⁷]heptane makes it an attractive starting point for the synthesis of novel and complex molecular architectures. Chemists have utilized this skeleton as a core element to build larger, more elaborate polycyclic systems, some of which are found in natural products or have potential applications in materials science.

For example, synthetic strategies targeting the unique cis-anti-cis fused 5-5-4 tricarbocyclic structure of the natural product kelsoene (B1244087) have been envisioned starting from bicyclo[3.2.0]heptane derivatives, which are closely related to the tricyclo[3.2.0.0²,⁷]heptane system ias.ac.in. The defined stereochemistry of the bicyclic core is used to guide the annulation of additional rings, demonstrating how these strained skeletons can serve as templates for complex constructions ias.ac.in.

In another vein, novel diterpenoids with unprecedented rearranged skeletons have been discovered in nature, featuring substructures such as a tricyclo[3.2.1.0²,⁷]octane core, which is an expanded version of the tricycloheptane system researchgate.net. The existence of these molecules inspires synthetic chemists to explore new reactions and strategies to access such complex molecular architectures, often using principles derived from the chemistry of simpler strained rings. By leveraging the inherent reactivity and stereochemical information embedded in the tricyclo[3.2.0.0²,⁷]heptane skeleton, researchers continue to push the boundaries of chemical synthesis, creating molecules with new shapes, properties, and functions.

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